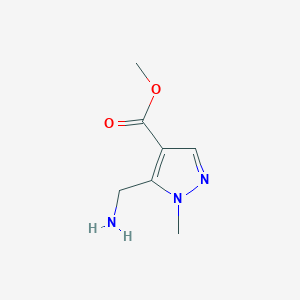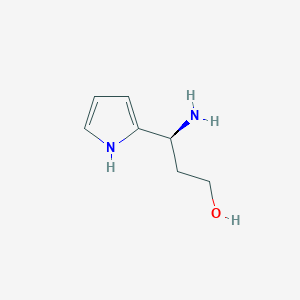
(3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL is an organic compound that belongs to the class of amino alcohols It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the pyrrole ring can be formed through cyclization reactions involving reagents such as phosphorus oxychloride (POCl3) or trifluoroacetic acid (TFA). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of biocatalysts, such as enzymes, can also be explored to achieve enantioselective synthesis, which is crucial for obtaining the desired stereoisomer.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reactions with thionyl chloride or tosyl chloride typically require anhydrous conditions and inert atmospheres.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amino alcohols.
Substitution: Formation of alkyl or aryl derivatives.
科学的研究の応用
(3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
(3S)-3-Aminopyrrolidine-3-carboxylic acid: Another amino alcohol with a pyrrolidine ring.
(2S,3S)-3-Amino-4-[(3S)-3-fluoropyrrolidin-1-yl]-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-5-ylcyclohexyl)butanamide: A complex amino acid derivative with potential pharmacological applications.
Uniqueness
(3S)-3-Amino-3-pyrrol-2-ylpropan-1-OL is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for versatile chemical modifications and potential biological activities that are distinct from other similar compounds.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
(3S)-3-amino-3-(1H-pyrrol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c8-6(3-5-10)7-2-1-4-9-7/h1-2,4,6,9-10H,3,5,8H2/t6-/m0/s1 |
InChIキー |
CNVKMNFJBYOHNY-LURJTMIESA-N |
異性体SMILES |
C1=CNC(=C1)[C@H](CCO)N |
正規SMILES |
C1=CNC(=C1)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


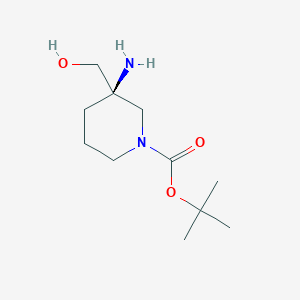
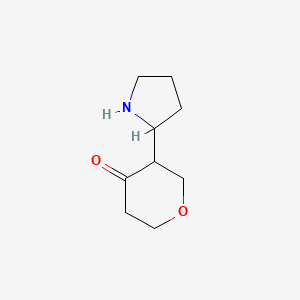
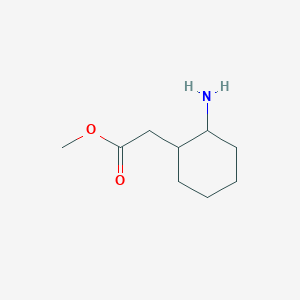
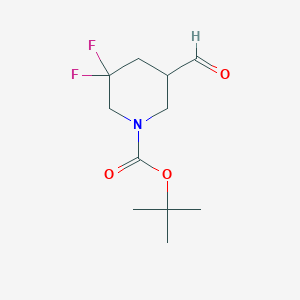

![tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate](/img/structure/B13065349.png)
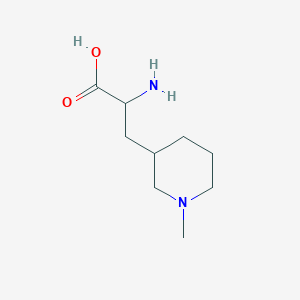
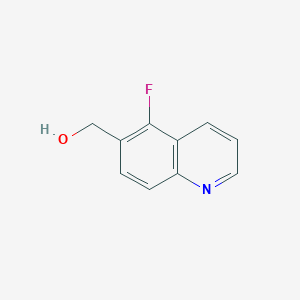
![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)
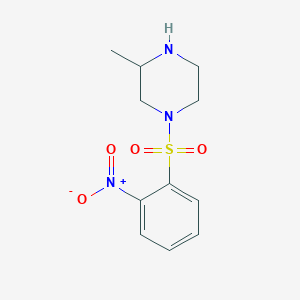
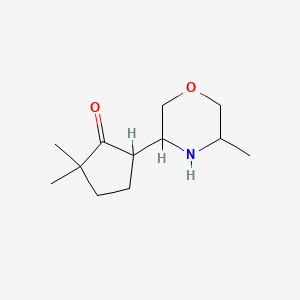
![4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13065395.png)
![3-[(5Z)-4-oxo-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13065396.png)
